Papyracillic acid A

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

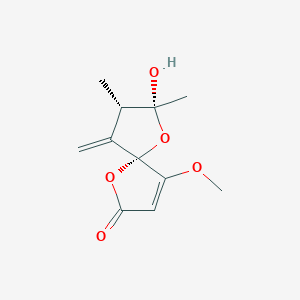

Papyracillic acid A is a natural product isolated from the fungus Penicillium papyraceum. It is a phytotoxin known for its unique molecular structure and potential biochemical activities.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of papyracillic acid A involves a zinc carbenoid-mediated tandem chain extension-acylation reaction. This reaction rapidly assembles the spiroacetal core of the compound. Subsequent functional group manipulations provide access to this compound and its derivatives .

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the synthesis typically involves the use of advanced organic synthesis techniques and specialized reagents to achieve the desired molecular structure .

Chemical Reactions Analysis

Types of Reactions: Papyracillic acid A undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and enhancing its biological activity .

Common Reagents and Conditions:

Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired modification.

Major Products: The major products formed from these reactions include various derivatives of this compound, which are studied for their enhanced biological activities .

Scientific Research Applications

Papyracillic acid A has a wide range of scientific research applications:

Mechanism of Action

Papyracillic acid A exerts its effects primarily by inhibiting the enzyme polyketide synthase, which is critical in the production of polyketide compounds. By interfering with this enzyme, this compound affects the synthesis pathways of polyketides, which are important for various cellular functions and interactions within microbial communities . Additionally, it modulates the production of secondary metabolites in fungi, suggesting a regulatory effect on fungal metabolite profiles .

Comparison with Similar Compounds

- Cyclopaldic acid

- Seiridin

- Sphaeropsidin A

Comparison: Papyracillic acid A is unique due to its spirofused cyclic ketal core and its potent biological activities. While similar compounds like cyclopaldic acid, seiridin, and sphaeropsidin A also exhibit biological activities, this compound stands out for its strong mosquito biting deterrent activity and its potential as an enzyme inhibitor .

Biological Activity

Papyracillic acid A is a bioactive compound primarily derived from the fungus Lachnum papyraceum. This compound has garnered attention due to its diverse biological activities, including antibacterial, antifungal, and cytotoxic properties. This article delves into the biological activity of this compound, supported by relevant research findings, data tables, and case studies.

This compound is classified as a cyclic lactone, resembling other mycotoxins in its structure and function. It is produced by culturing Lachnum papyraceum in nutrient-rich media. The compound has a CAS number of 179308-49-7 and is known for its potent biological effects at low concentrations.

1. Antibacterial Activity

This compound exhibits significant antibacterial properties against various bacterial strains. The minimum inhibitory concentration (MIC) for several tested bacteria is summarized in Table 1.

| Bacterial Strain | MIC (µg/ml) |

|---|---|

| Bacillus brevis | ≤ 10 |

| Bacillus subtilis | ≤ 10 |

| Micrococcus luteus | ≤ 10 |

| Enterobacter dissolvens | ≤ 10 |

Research indicates that this compound's antibacterial action is effective at concentrations as low as 10 µg/ml, making it a potential candidate for developing new antibiotic agents .

2. Antifungal Activity

The antifungal efficacy of this compound has also been documented. It demonstrates activity against various fungi, with the following MIC values:

| Fungal Strain | MIC (µg/ml) |

|---|---|

| Nematosopra coryli | ≤ 5 |

| Mucor miehei | 10 |

| Penicillium notatum | 10 |

| Paecilomyces varioti | 10 |

The compound shows particularly strong antifungal activity against Nematosopra coryli, indicating its potential use in agricultural applications to combat fungal pathogens .

3. Cytotoxic Activity

This compound has been evaluated for cytotoxic effects on various cell lines. The IC90 values indicate that it exhibits cytotoxicity in the range of 2-5 µg/ml. This suggests that the compound may be useful in cancer therapy or as a model for developing chemotherapeutic agents .

Case Studies and Research Findings

Case Study: Antibacterial Efficacy

A study conducted by researchers demonstrated the efficacy of this compound against multidrug-resistant bacterial strains. The research involved testing the compound's effectiveness in vitro on clinical isolates of bacteria that are typically resistant to conventional antibiotics. Results showed a significant reduction in bacterial viability upon treatment with this compound, supporting its potential as a novel antibacterial agent .

Research Findings: Mechanism of Action

Investigations into the mechanism of action of this compound revealed that it disrupts bacterial cell wall synthesis, leading to cell lysis. Additionally, studies using fluorescence microscopy indicated that the compound induces apoptosis in cancer cell lines, further emphasizing its dual role as both an antibacterial and anticancer agent .

Properties

IUPAC Name |

(2R,3S,5S)-2-hydroxy-9-methoxy-2,3-dimethyl-4-methylidene-1,6-dioxaspiro[4.4]non-8-en-7-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14O5/c1-6-7(2)11(16-10(6,3)13)8(14-4)5-9(12)15-11/h5-6,13H,2H2,1,3-4H3/t6-,10+,11+/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UEYMIBGYKZFDMD-MQOMDTIOSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(=C)C2(C(=CC(=O)O2)OC)OC1(C)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1C(=C)[C@]2(C(=CC(=O)O2)OC)O[C@@]1(C)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14O5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

226.23 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.